

An In-depth Technical Guide to Chlorinated Acetone Derivatives

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Compound of Interest

Compound Name: 1,1,1,3-Tetrachloroacetone

Cat. No.: B15557530

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A Note on **1,1,1,3-Tetrachloroacetone**: Extensive research for "**1,1,1,3-Tetrachloroacetone**" did not yield specific data for this particular isomer. The following guide will focus on the closely related and well-documented chlorinated acetone derivatives: 1,1,3-Trichloroacetone and 1,1,3,3-Tetrachloroacetone, for which significant experimental data is available. This information is highly relevant for researchers, scientists, and drug development professionals working with chlorinated ketones.

Chemical Structure and Bonding

Chlorinated acetones are organic compounds characterized by the substitution of one or more hydrogen atoms of acetone with chlorine atoms. This substitution significantly influences the molecule's polarity, reactivity, and physical properties.

1,1,3-Trichloroacetone: This molecule features a carbonyl group, a dichloromethyl group, and a chloromethyl group. The IUPAC name is 1,1,3-trichloropropan-2-one.^[1] The presence of three electron-withdrawing chlorine atoms makes the carbonyl carbon highly electrophilic and the adjacent protons more acidic than in acetone.

1,1,3,3-Tetrachloroacetone: With the IUPAC name 1,1,3,3-tetrachloropropan-2-one, this compound has two dichloromethyl groups attached to the carbonyl carbon. The high degree of chlorination further enhances the electrophilicity of the carbonyl carbon.

The bonding in these molecules consists of covalent bonds between carbon, hydrogen, oxygen, and chlorine atoms. The C-Cl bonds are polar covalent, and the C=O bond is also

highly polar. The molecular geometry around the sp^3 hybridized carbons is tetrahedral, while the carbonyl carbon is sp^2 hybridized with a trigonal planar geometry.

Physicochemical Properties

The following table summarizes key quantitative data for 1,1,3-Trichloroacetone and 1,1,3,3-Tetrachloroacetone.

Property	1,1,3-Trichloroacetone	1,1,3,3-Tetrachloroacetone
Molecular Formula	$C_3H_3Cl_3O$ [1] [2]	$C_3H_2Cl_4O$ [3]
Molecular Weight	161.41 g/mol [1] [4]	195.86 g/mol [5]
CAS Number	921-03-9 [1]	632-21-3 [6]
Melting Point	9-11 °C [7] [8]	Not available
Boiling Point	88-90 °C at 76 mmHg [7] [8]	Not available
Density	1.512 g/mL at 20 °C [7] [8]	Not available
Solubility	Poor solubility in water; soluble in organic solvents like petroleum ether and hexane. [9]	Not available
InChI Key	ZWILTCXCTVMANU-UHFFFAOYSA-N [1] [10]	DJWVKJAGMVZYFP-UHFFFAOYSA-N [3] [5]
SMILES	<chem>ClCC(=O)C(Cl)Cl</chem> [4]	<chem>ClC(Cl)(Cl)C(=O)C(Cl)Cl</chem> [3]

Experimental Protocols

Synthesis of 1,1,3-Trichloroacetone

A common method for the preparation of 1,1,3-trichloroacetone is through the chlorination of acetone or its mono- or dichloro-derivatives.[\[11\]](#)

Example Protocol for Chlorination:

- **Reaction Setup:** A four-neck flask equipped with a spherical condenser is charged with a specific amount of acetone and a catalyst.
- **Chlorination:** Chlorine gas is introduced into the stirred reaction mixture at a controlled temperature, typically between 10-30 °C.
- **Reaction Monitoring:** The reaction is allowed to proceed for several hours, after which the chlorine gas flow is stopped, and stirring is continued for an additional hour.
- **Crystallization and Extraction:** A specific solvent is added to the resulting mixture, which is then cooled to 10 °C to induce crystallization, allowing for the extraction of 1,1,3-trichloroacetone.[\[12\]](#)

Another described method involves the reaction of a dichloroacetone mixture with trichloroisocyanuric acid in the presence of an acidic catalyst like methanesulfonic acid or p-toluenesulfonic acid at elevated temperatures (115-130 °C).[\[13\]](#)

Spectroscopic Analysis

Spectroscopic techniques are crucial for the identification and characterization of chlorinated acetones.

- **Infrared (IR) Spectroscopy:** The IR spectrum of 1,1,3-trichloroacetone shows characteristic absorption bands for the carbonyl group (C=O) stretching vibration.[\[10\]](#)[\[14\]](#)[\[15\]](#)
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - ¹H NMR: Provides information about the hydrogen environments in the molecule.[\[1\]](#)
 - ¹³C NMR: Helps in identifying the different carbon atoms, including the carbonyl carbon and the chlorinated methyl and methine carbons.[\[1\]](#)
- **Mass Spectrometry (MS):** Used to determine the molecular weight and fragmentation pattern of the compound.[\[14\]](#)

Reactivity and Applications

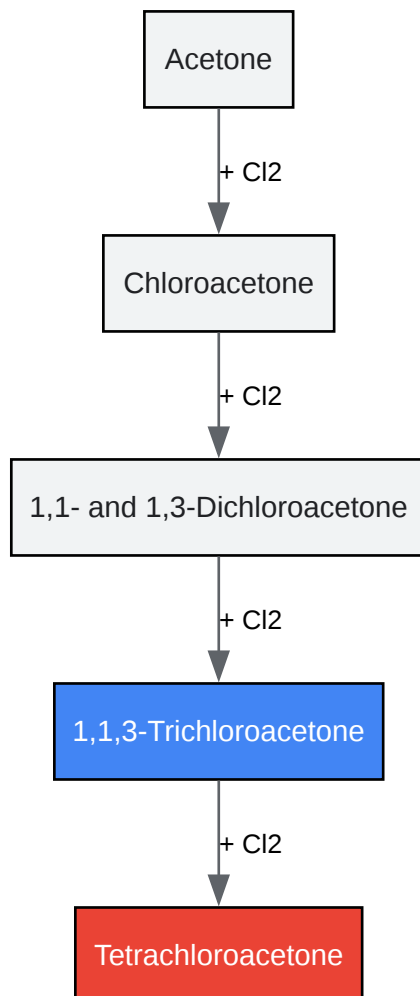
1,1,3-Trichloroacetone is a versatile intermediate in organic synthesis.^[9] Its reactivity is dominated by the electrophilic carbonyl group and the presence of reactive chlorine atoms.

- **Nucleophilic Substitution:** It readily undergoes nucleophilic substitution reactions with various nucleophiles, such as phenols and amines.^[9]
- **Cycloaddition Reactions:** It serves as a precursor for generating 1,3-dihalo oxyallyl intermediates, which can participate in [4+3] cycloaddition reactions with 1,3-diene systems.^{[7][8]}
- **Synthesis of Biologically Active Molecules:** 1,1,3-Trichloroacetone is an important intermediate in the synthesis of the anti-anemia drug folic acid.^{[9][13]} It is also used in the synthesis of phorbol derivatives, which are valuable in biomedical research for their ability to stimulate T-cell activation.^[7]

Logical Relationships and Experimental Workflows

The following diagrams illustrate the relationships between acetone and its chlorinated derivatives and a typical experimental workflow for synthesis and analysis.

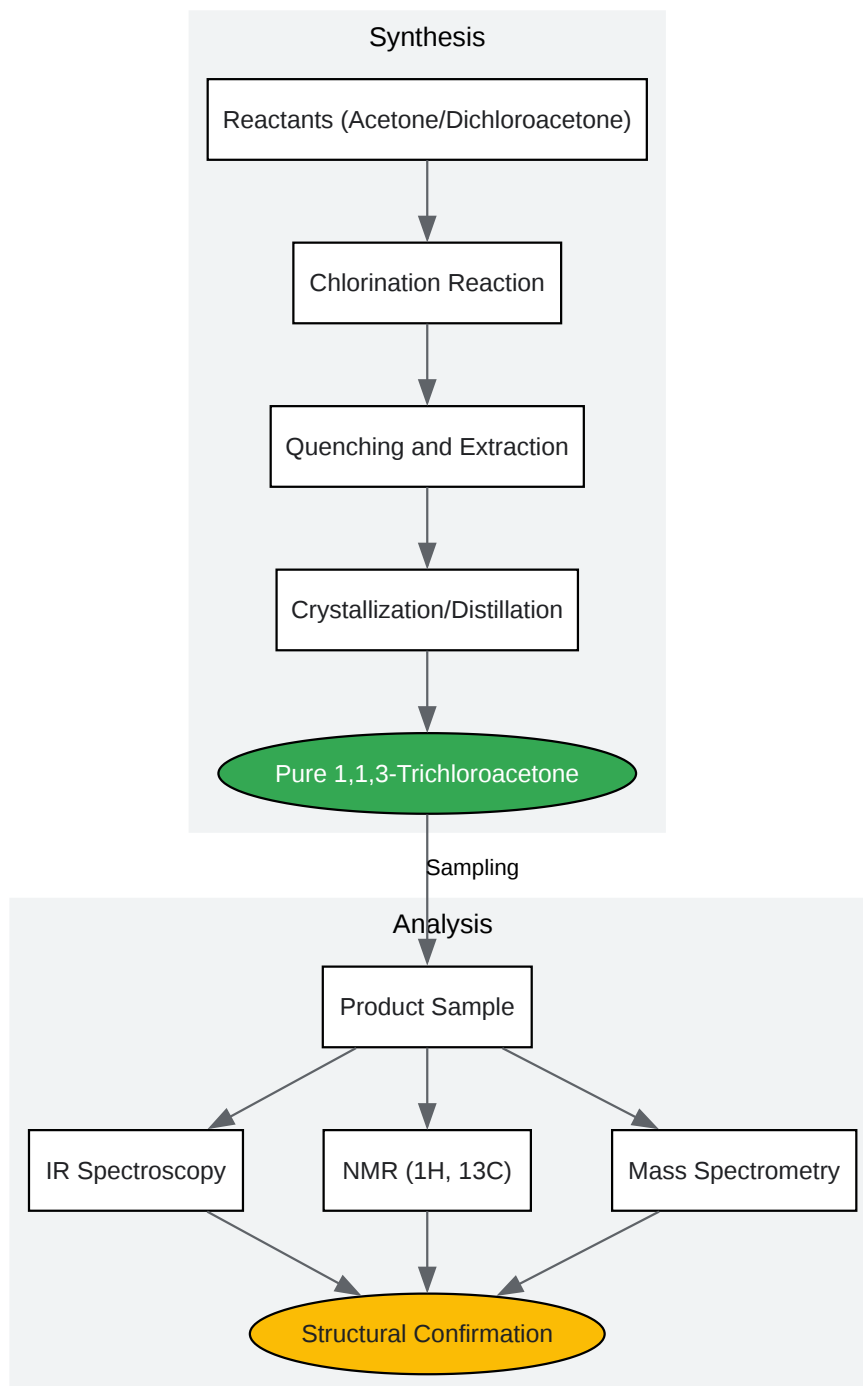
Chlorination Pathway of Acetone



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Caption: Relationship between acetone and its chlorinated derivatives.

Synthesis and Analysis Workflow



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Caption: Experimental workflow for synthesis and analysis.

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References

- 1. 1,1,3-Trichloroacetone | $C_3H_3Cl_3O$ | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 921-03-9: 1,1,3-Trichloroacetone | CymitQuimica [cymitquimica.com]
- 3. 1, 1, 3, 3-Tetrachloroacetone(632-21-3) IR Spectrum [chemicalbook.com]
- 4. 1,1,3-Trichloroacetone produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9 [sigmaaldrich.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 1, 1, 3, 3-Tetrachloroacetone | 632-21-3 [chemicalbook.com]
- 7. 1,1,3-Trichloroacetone | 921-03-9 [chemicalbook.com]
- 8. 1,1,3-Trichloroacetone CAS#: 921-03-9 [m.chemicalbook.com]
- 9. guidechem.com [guidechem.com]
- 10. 1,1,3-Trichloroacetone(921-03-9) IR Spectrum [chemicalbook.com]
- 11. JPS62198637A - Manufacture of 1, 1, 3-trichloroacetone - Google Patents [patents.google.com]
- 12. News - High-purity level of 1,1,3-trichloroacetone preparation [mit-ivy.com]
- 13. Method for preparing 1,1,3-trichloroacetone - Eureka | Patsnap [eureka.patsnap.com]
- 14. chemcd.com [chemcd.com]
- 15. 2-Propanone, 1,1,3-trichloro- [webbook.nist.gov]
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